2,3-Diaminobenzamide dihydrochloride

Description

Properties

IUPAC Name |

2,3-diaminobenzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZIEYWNYLXKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698154 |

Source

|

| Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266993-72-0 |

Source

|

| Record name | 2,3-Diaminobenzamide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diaminobenzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Diaminobenzamide dihydrochloride chemical properties and structure

An In-Depth Technical Guide to 2,3-Diaminobenzamide Dihydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chemical intermediate with significant potential in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's core chemical properties, structure, and practical applications, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound is the salt form of 2,3-Diaminobenzamide, enhancing the compound's stability and solubility in aqueous media, which is a critical consideration for many synthetic and analytical procedures. The core structure, featuring vicinal primary amine groups and a carboxamide moiety on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. Its strategic importance lies in its utility as a molecular scaffold for building complex molecules, particularly in the development of novel therapeutic agents and functional materials.

The presence of the ortho-diamine functionality is the key to its reactivity, enabling cyclocondensation reactions with a range of electrophilic partners to form stable, often aromatic, heterocyclic rings. This reactivity profile is central to its application in medicinal chemistry and materials science.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and appropriate handling procedures.

Core Chemical Properties

The following table summarizes the key identifying and physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl₂N₃O | [1] |

| Molecular Weight | 224.08 g/mol | [1] |

| CAS Number | 266993-72-0 | [1][2] |

| IUPAC Name | 2,3-diaminobenzamide;dihydrochloride | [1] |

| Appearance | Crystalline powder (Varies by supplier: Grey to dark brown) | [3] |

| Solubility | Soluble in water. | [4] |

| Storage | Sealed in a dry environment, at room temperature, often under inert gas to prevent oxidation. | [2] |

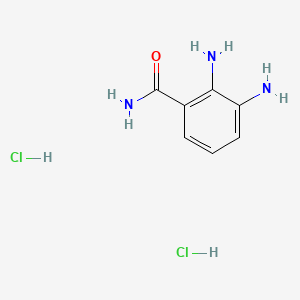

Molecular Structure and Representation

The spatial arrangement of atoms and functional groups in this compound defines its chemical behavior. The protonation of the two amino groups by hydrochloric acid results in the formation of the dihydrochloride salt, which significantly influences its reactivity and physical properties compared to its free base form, 2,3-Diaminobenzamide[1].

-

SMILES: O=C(N)C1=CC=CC(N)=C1N.[H]Cl.[H]Cl[2]

-

InChI: InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H[1]

-

InChIKey: QRZIEYWNYLXKSK-UHFFFAOYSA-N[1]

Caption: 2D chemical structure of this compound.

Synthesis and Purification Workflow

While specific, proprietary synthesis routes are not detailed in publicly available literature, a standard and chemically sound method for the preparation of this compound involves the treatment of the parent free base, 2,3-Diaminobenzamide, with hydrochloric acid. The free base itself can be synthesized from appropriate nitro-substituted precursors via reduction.

General Experimental Protocol: Salt Formation

Causality: This protocol is designed to convert the less stable and potentially less soluble free base into its dihydrochloride salt. The use of a non-aqueous solvent like ethanol or isopropanol allows for the precipitation of the salt upon formation, facilitating its isolation and purification.

-

Dissolution: Dissolve 1.0 equivalent of 2,3-Diaminobenzamide free base in a minimal amount of a suitable alcohol solvent (e.g., anhydrous ethanol or isopropanol) with gentle warming if necessary.

-

Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of hydrochloric acid (at least 2.2 equivalents) in the same solvent dropwise with continuous stirring. The use of gaseous hydrogen chloride passed through the solution is also a common industrial practice.

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring at a low temperature for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50°C) to yield the final this compound product.

Caption: General workflow for the synthesis of dihydrochloride salts.

Applications in Synthetic Chemistry and Drug Discovery

The primary utility of this compound is as a synthon for heterocyclic chemistry. The ortho-diamine arrangement is a classical precursor for the formation of six-membered heterocyclic rings.

A key application is in the synthesis of phenazine derivatives. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a well-established route to quinoxalines, and by extension, phenazines. For example, reaction with glyoxal or its derivatives can lead to the formation of a quinoxaline ring system, which is a common scaffold in pharmacologically active molecules. 2,3-diaminophenazine, a related compound, is noted for its use in fluorescence sensitive assays and in the manufacture of conductive polymers[5].

Caption: Synthetic utility in forming heterocyclic systems.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Assessment by HPLC

Causality: Reversed-phase HPLC is the method of choice for analyzing polar, water-soluble compounds like this dihydrochloride salt. The acidic mobile phase ensures the analyte remains protonated and provides good peak shape on a C18 column.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

Structural Verification

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a solvent like D₂O or DMSO-d₆ is used to confirm the chemical structure, including the presence of the aromatic protons, the amide protons, and the effects of protonation on the chemical shifts of adjacent carbons and protons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion for the free base (C₇H₉N₃O) at m/z corresponding to [M+H]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretches of the amine and amide groups, C=O stretch of the amide, and aromatic C-H and C=C vibrations.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

Based on available safety data sheets, this compound is classified with the following hazards:

Safe Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust[7]. Ensure an eyewash station and safety shower are readily accessible[8].

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Avoid generating dust[8].

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and immediately call a poison center or doctor[8].

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice[8].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[8].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture and light[7].

Caption: Standard safety protocol for handling chemical reagents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.). Retrieved from a university or publisher repository.

-

ResearchGate. (2025, August 9). A novel synthesis of 2,3-diaminophenazine. Retrieved from [Link]

Sources

- 1. This compound | C7H11Cl2N3O | CID 53422807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 266993-72-0|this compound|BLD Pharm [bldpharm.com]

- 3. 2,3-Diaminopyridine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. file.ambeed.com [file.ambeed.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2,3-Diaminobenzamide Dihydrochloride in Biological Systems

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mechanism of action of 2,3-Diaminobenzamide dihydrochloride, a benzamide derivative, within biological systems. While specific literature detailing the direct interactions and quantitative inhibitory constants for this compound is not extensively available, its structural similarity to the well-characterized PARP inhibitor, 3-aminobenzamide, allows for a robust, inferred mechanism of action. This document will delve into the pivotal role of Poly(ADP-ribose) polymerase (PARP) enzymes in cellular processes, particularly DNA damage repair, and explore how benzamide-based compounds are understood to modulate this activity. We will detail the established mechanisms of PARP inhibition, including competitive inhibition at the NAD+ binding site and the phenomenon of PARP trapping. Furthermore, this guide will provide detailed, field-proven experimental protocols to enable researchers to characterize the activity of this compound and other putative PARP inhibitors.

Introduction: The Benzamide Scaffold and the PARP Family of Enzymes

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. One of the most prominent targets for this scaffold is the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARPs are crucial players in a multitude of cellular functions, including the regulation of transcription, apoptosis, and, most notably, the DNA damage response[1]. The PARP family consists of 17 members, with PARP1 and PARP2 being the most extensively studied for their roles in DNA repair.

PARP1, in particular, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

Given the chemical structure of this compound, it is hypothesized to function as a PARP inhibitor, mirroring the activity of its close structural analog, 3-aminobenzamide.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action for benzamide-based PARP inhibitors is the competitive inhibition of PARP enzymes. These small molecules are designed to mimic the nicotinamide moiety of the NAD+ substrate, allowing them to bind to the catalytic domain of PARP1 and PARP2. This competitive binding prevents the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery.

Catalytic Inhibition

By occupying the NAD+ binding pocket, this compound is predicted to prevent the transfer of ADP-ribose units to target proteins. This abrogation of PARP's catalytic activity leads to the accumulation of unrepaired single-strand breaks. In cells with proficient homologous recombination (HR) repair pathways, these lesions can be repaired. However, in cancer cells with deficiencies in HR, often due to mutations in genes like BRCA1 or BRCA2, the accumulation of SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.

PARP Trapping

Beyond simple catalytic inhibition, a more nuanced and potent mechanism of action for many PARP inhibitors is "PARP trapping". After PARP1 binds to a DNA break, its auto-PARylation causes a conformational change and electrostatic repulsion, leading to its dissociation from the DNA, allowing the repair process to proceed. Potent PARP inhibitors, by preventing this auto-PARylation, can lock PARP1 onto the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks and subsequent cytotoxicity, which can be more potent than catalytic inhibition alone. The efficiency of PARP trapping varies among different PARP inhibitors.

Experimental Characterization of this compound

To elucidate the precise mechanism of action and potency of this compound, a series of biochemical and cell-based assays are required. The following protocols are standard methodologies used in the field for the characterization of PARP inhibitors.

Biochemical Assay: PARP Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of PARP1 by quantifying the amount of nicotinamide produced during the PARylation reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a 5X PARP Assay Buffer.

-

Prepare a 5X β-NAD solution (e.g., 2.5 mM for a final concentration of 0.5 mM).

-

Prepare activated DNA (50 ng per reaction).

-

Dilute PARP1 enzyme to the desired concentration (e.g., 10 ng/µL) in PARP assay buffer.

-

Prepare a standard curve of nicotinamide (NAM).

-

Prepare the test compound (this compound) at various concentrations.

-

-

Assay Procedure:

-

To a 96-well plate, add the components in the following order:

-

PARP Assay Buffer

-

Activated DNA

-

Test compound or vehicle control

-

PARP1 enzyme

-

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the β-NAD solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and add the developer reagent.

-

Incubate for 15-30 minutes at 30°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Generate a standard curve from the NAM standards.

-

Calculate the concentration of NAM produced in each sample.

-

Plot the percent inhibition of PARP activity against the concentration of the test compound to determine the IC50 value.

-

Cellular Assay: PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

Protocol:

-

Reagent Preparation:

-

Prepare a 5x PARPtrap™ assay buffer.

-

Prepare a 1x PARPtrap™ assay buffer by diluting the 5x stock.

-

Prepare a fluorescently labeled DNA oligonucleotide duplex (e.g., 25 nM).

-

Dilute PARP1 enzyme to the desired concentration (e.g., 0.5 ng/µl) in 1x PARPtrap™ assay buffer.

-

Prepare the test compound (this compound) at various concentrations. If using DMSO, ensure the final concentration does not exceed 1%.

-

-

Assay Procedure:

-

Prepare a Master Mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.

-

Add the Master Mix to all wells of a 384-well plate except the "Blank" wells.

-

Add the diluted test inhibitor or diluent solution to the appropriate wells.

-

Add the diluted PARP1 enzyme to the "High FP Control," "Low FP Control," and "Test Inhibitor" wells.

-

Add 10x NAD+ to the "Low FP Control" wells to induce PARylation and PARP1 dissociation.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Measurement and Data Analysis:

-

Read the fluorescence polarization (FP) of each well using a suitable microplate reader.

-

The FP signal is proportional to the amount of PARP1 trapped on the DNA.

-

Calculate the percent PARP trapping for each concentration of the test compound relative to the high and low FP controls.

-

Plot the percent trapping against the compound concentration to determine the EC50 for PARP trapping.

-

Signaling Pathways and Cellular Consequences

The inhibition of PARP by compounds such as this compound has profound effects on cellular signaling, particularly in the context of DNA damage.

The Base Excision Repair (BER) Pathway

As depicted in Figure 1, the primary role of PARP1 is to initiate the repair of single-strand DNA breaks. Inhibition of its catalytic activity prevents the recruitment of the necessary repair machinery, leading to the persistence of these breaks.

Consequences in Cancer Cells with HR Deficiency

In cancer cells that lack a functional homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), the unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication. Since these cells cannot efficiently repair DSBs, they undergo apoptosis. This selective killing of cancer cells while sparing normal, HR-proficient cells is the therapeutic basis for PARP inhibitors in oncology.

Synthesis and Characterization of Benzamide Derivatives

While a specific, published synthesis protocol for this compound was not identified in the reviewed literature, the synthesis of benzamide derivatives generally follows established organic chemistry principles. A common route involves the amidation of a corresponding benzoic acid or its activated derivative (e.g., an acyl chloride or ester) with ammonia or an appropriate amine. For 2,3-Diaminobenzamide, this would likely involve the amidation of 2,3-diaminobenzoic acid. The dihydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

The characterization of the final product would involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To confirm the empirical formula.

Conclusion and Future Directions

This compound, based on its chemical structure, is strongly presumed to act as a PARP inhibitor. Its mechanism of action is likely to involve both catalytic inhibition and PARP trapping, leading to the disruption of DNA repair processes. This guide has provided the theoretical framework for this mechanism and detailed experimental protocols for its validation and characterization.

Future research on this compound should focus on determining its specific IC50 values against different PARP family members, quantifying its PARP trapping efficiency, and evaluating its efficacy in relevant cancer cell lines, particularly those with deficiencies in the homologous recombination repair pathway. Such studies will be crucial in defining its potential as a research tool or a therapeutic agent.

References

-

Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

The role of PARP in DNA repair and its therapeutic exploitation. (2011). PMC. Retrieved January 19, 2026, from [Link]

-

PARPs and the DNA damage response. (2011). Carcinogenesis. Retrieved January 19, 2026, from [Link]

-

PARP - Assay-Protocol. (n.d.). CUSABIO. Retrieved January 19, 2026, from [Link]

-

PARPtrap™ Combo Assay Kit for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

-

Rapid Detection and Signaling of DNA Damage by PARP-1. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

-

PARP-1 and its associated nucleases in DNA damage response. (2019). PMC. Retrieved January 19, 2026, from [Link]

-

3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. (2014). PubMed. Retrieved January 19, 2026, from [Link]

-

3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. (1987). PubMed. Retrieved January 19, 2026, from [Link]

-

PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

-

3 Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. (1982). Carcinogenesis. Retrieved January 19, 2026, from [Link]

-

Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. (2011). PMC. Retrieved January 19, 2026, from [Link]

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

-

PARPtrap™ Combo Assay Kit for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

-

PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2023). Frontiers. Retrieved January 19, 2026, from [Link]

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Retrieved January 19, 2026, from [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers. Retrieved January 19, 2026, from [Link]

-

Selectivity of PARP inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

PARP inhibitors. (n.d.). Adooq Bioscience. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC. Retrieved January 19, 2026, from [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. Retrieved January 19, 2026, from [Link]

-

Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). PubMed. Retrieved January 19, 2026, from [Link]

-

Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. (2014). PubMed. Retrieved January 19, 2026, from [Link]

-

PARP trapping is governed by the PARP inhibitor dissociation rate constant. (2023). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science. Retrieved January 19, 2026, from [Link]

-

Structural Implications for Selective Targeting of PARPs. (2013). PMC. Retrieved January 19, 2026, from [Link]

- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. (2016). Google Patents.

-

PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level. (2023). PLOS One. Retrieved January 19, 2026, from [Link]

-

Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). PMC. Retrieved January 19, 2026, from [Link]

Sources

The Solubility Profile of 2,3-Diaminobenzamide Dihydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 2,3-Diaminobenzamide dihydrochloride, its solubility profile dictates its utility in a multitude of applications, from reaction kinetics in organic synthesis to bioavailability in drug formulations. The dihydrochloride salt form of 2,3-Diaminobenzamide suggests an enhancement of aqueous solubility compared to its free base. However, its behavior in organic solvents is more complex and is governed by a delicate interplay of intermolecular forces.

Understanding the Molecular Structure and its Implications for Solubility

This compound possesses a unique molecular architecture that influences its interaction with various solvents. The molecule comprises a benzene ring substituted with two adjacent amino groups and a carboxamide group. The dihydrochloride salt form indicates that the two basic amino groups are protonated.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Amino Groups (-NH3+Cl-): The protonated amino groups are highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This feature significantly enhances solubility in polar protic solvents.

-

Carboxamide Group (-CONH2): The amide functional group is polar and can participate in hydrogen bonding as both a donor and an acceptor, contributing to solubility in polar solvents.

The overall solubility of this compound in a given organic solvent will be a net result of these competing polar and nonpolar characteristics. The general principle of "like dissolves like" provides a foundational framework for predicting solubility trends.[1] Aromatic amines, for instance, tend to be more soluble in aromatic solvents.[1]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a salt of an organic amine in an organic solvent is not always straightforward to predict and is often best determined experimentally.[2] However, we can make educated estimations based on the properties of the solute and the solvent.

Solvent Classification and Expected Interactions

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The expected solubility of this compound in these classes is outlined below.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and can act as both hydrogen bond donors and acceptors. The ionic nature of the dihydrochloride salt is expected to lead to favorable ion-dipole interactions. Furthermore, the -NH3+ and -CONH2 groups can engage in extensive hydrogen bonding with the solvent molecules. Therefore, this compound is anticipated to have good to moderate solubility in polar protic solvents. For instance, the related compound 3,3′-Dichlorobenzidine dihydrochloride is reported to be very soluble in ethanol.

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents have a high dielectric constant but lack hydrogen bond donating capabilities. They can effectively solvate the cation (the protonated diamine) through ion-dipole interactions. DMSO and DMF are particularly strong solvents for a wide range of organic compounds, including salts.[3] Acetonitrile is a polar aprotic solvent, but generally a weaker solvent for salts compared to DMSO and DMF.[3] Therefore, moderate to good solubility is expected in DMSO and DMF , while solubility in acetonitrile may be lower. A related compound, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, is described as being slightly soluble in DMSO and methanol.

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have a low dielectric constant and primarily engage in weak van der Waals interactions. The highly polar and ionic nature of this compound is incompatible with these nonpolar environments. Consequently, the compound is expected to be sparingly soluble or insoluble in nonpolar aprotic solvents.

Qualitative Solubility Data from Analogous Compounds

While direct quantitative data for this compound is scarce, examining the solubility of structurally similar compounds provides valuable insights.

| Compound | Solvent | Reported Solubility |

| 3,3′-Dichlorobenzidine dihydrochloride | Ethanol | Very Soluble |

| 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | DMSO, Methanol | Slightly Soluble |

| 2,3-Diaminophenazine (as HCl salt) | Water | Good Solubility |

| 3,5-Dibromobenzene-1,2-diamine | Ethanol, Chloroform | Soluble |

| 3,5-Dibromobenzene-1,2-diamine | Water | Insoluble |

This table is a compilation of qualitative data from various sources and is intended for comparative purposes only.

The data from these analogs supports the theoretical predictions: the dihydrochloride salts of aromatic diamines can exhibit significant solubility in polar organic solvents like ethanol, while the free bases may be soluble in a broader range of organic solvents but less so in water. The "slightly soluble" description for the phenoxyethanol derivative in DMSO and methanol suggests that while dissolution occurs, it may not be extensive.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Safety and Handling Considerations

This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, a strong theoretical framework combined with qualitative data from analogous compounds suggests that it is likely to be most soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents is expected to be poor.

For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided herein offers a reliable and standardized method for obtaining this critical data. The generation of accurate solubility profiles will undoubtedly facilitate the effective utilization of this compound in its various scientific and pharmaceutical applications.

References

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

- Supporting Inform

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Retrieved from [Link]

-

PubMed. (1999, February). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. Retrieved from [Link]

-

PubMed. (2015, August 14). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H11Cl2N3O | CID 53422807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the pH-Dependent Stability of 2,3-Diaminobenzamide Dihydrochloride

Executive Summary

2,3-Diaminobenzamide (DAB-AM) dihydrochloride is a crucial building block and intermediate in pharmaceutical synthesis, particularly noted for its structural resemblance to inhibitors of Poly(ADP-ribose) Polymerase (PARP). As with any active pharmaceutical ingredient (API) or intermediate, understanding its chemical stability is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a detailed examination of the stability of 2,3-Diaminobenzamide dihydrochloride, with a specific focus on its degradation profiles under varying pH conditions. We will explore the underlying chemical mechanisms, present a robust framework for experimental stability assessment, and offer field-proven insights for formulation and handling.

Introduction: The Chemical Context and Significance of DAB-AM

2,3-Diaminobenzamide is an aromatic compound featuring a benzene ring substituted with two adjacent primary amine groups and a carboxamide group. The dihydrochloride salt form enhances its solubility in aqueous media, a common requirement for processing and formulation. Its importance lies in its utility as a precursor for heterocyclic compounds and as a structural motif in pharmacologically active molecules.

The stability of this molecule is not merely an academic concern; it is a critical quality attribute. Degradation can lead to a loss of potency, the formation of unknown impurities with potential toxicity, and changes in physical properties.[1] Environmental factors, especially pH, are primary drivers of chemical degradation for molecules containing hydrolyzable groups like amides and ionizable centers like amines.[2][3] Therefore, a thorough understanding of its pH-stability profile is a prerequisite for rational drug development.

Fundamental Principles of pH-Dependent Degradation

The chemical structure of this compound contains two key functional groups susceptible to pH-influenced degradation:

-

Amide Group: The carboxamide functional group is prone to hydrolysis, breaking the amide bond to form a carboxylic acid (2,3-diaminobenzoic acid) and ammonia. This reaction can be catalyzed by both acid and base.[4]

-

Aromatic Amines: The two primary amine groups are basic and will exist in different protonation states depending on the pH of the solution. At low pH, they will be protonated as ammonium salts (-NH3+), while at higher pH, they will be in their neutral, more nucleophilic form (-NH2). This change in ionization state affects the molecule's overall electron density and reactivity, including its susceptibility to oxidation.

The rate of degradation often follows a U-shaped curve as a function of pH, where the molecule exhibits maximum stability in a specific, often narrow, pH range and degrades more rapidly in highly acidic or alkaline conditions.

Proposed Degradation Pathways

A. Hydrolysis (The Primary Pathway): Hydrolysis of the amide bond is the most anticipated degradation route.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon. This is typically a faster and more aggressive degradation pathway than acid-catalyzed hydrolysis for primary amides.[4][5]

B. Oxidation: The electron-rich aromatic ring, activated by two amine groups, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. The oxidation of aromatic amines often leads to the formation of highly colored quinone-imine structures, which would be observable as a color change in solution. The rate of oxidation can also be pH-dependent.

Caption: Proposed primary degradation pathways for 2,3-Diaminobenzamide via hydrolysis.

A Framework for Stability Assessment: Experimental Design

A robust stability study must be systematic and utilize validated analytical methods capable of separating the parent compound from all potential degradation products. This is known as a stability-indicating method.[6][7] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[8]

Phase 1: Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to rapidly identify potential degradation products and establish the analytical method's specificity.[9]

Experimental Protocol: Forced Degradation of DAB-AM

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH.

-

Neutral Hydrolysis: Add an equal volume of purified water.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

-

Photostability: Expose a solution (in a quartz cuvette or suitable transparent container) to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6] A dark control sample wrapped in foil must be run in parallel.[7]

-

Thermal Degradation: Store vials (both solid and solution) at an elevated temperature (e.g., 70°C).[10]

-

-

Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). The base hydrolysis sample may require shorter incubation at room temperature due to its rapid reaction rate.

-

Sample Analysis: At designated time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample with NaOH and vice-versa), dilute to the target concentration, and analyze using the developed HPLC method.

Phase 2: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the most effective choice.[7]

Protocol: Example HPLC Method

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

-

Injection Volume: 10 µL.

Method Validation: The method must be validated for specificity by analyzing the stressed samples. The chromatograms should show baseline separation between the main 2,3-Diaminobenzamide peak and all degradation product peaks. Peak purity analysis using a PDA detector is essential.

Phase 3: Formal pH-Rate Profile Study

This study quantifies the degradation rate at different pH values to identify the pH of maximum stability.

Caption: Experimental workflow for determining the pH-rate profile of a compound.

Protocol: pH-Rate Profile

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) using buffers with known stability that do not catalyze the reaction themselves (e.g., phosphate, borate, citrate).

-

Incubation: Add a small aliquot of the DAB-AM stock solution to each buffer to a final concentration of ~0.1 mg/mL. Place the solutions in a constant temperature bath (e.g., 50°C).

-

Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH solution. Immediately quench any reaction if necessary (e.g., by neutralizing or freezing).

-

Analysis: Analyze all samples by the validated HPLC method to determine the concentration of remaining DAB-AM.

-

Kinetic Analysis: For each pH, plot the natural logarithm of the concentration of DAB-AM versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope.

-

pH-Rate Profile Construction: Plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Data Presentation and Interpretation

Quantitative data should be presented clearly for easy comparison.

Table 1: Hypothetical Stability Data for this compound at 50°C

| pH | Time (hours) | % DAB-AM Remaining | Observed Rate Constant (k_obs, hr⁻¹) |

| 2.0 | 0 | 100.0 | 0.025 |

| 8 | 81.9 | ||

| 24 | 54.9 | ||

| 48 | 30.1 | ||

| 4.0 | 0 | 100.0 | 0.004 |

| 8 | 96.8 | ||

| 24 | 90.8 | ||

| 48 | 82.5 | ||

| 7.0 | 0 | 100.0 | 0.011 |

| 8 | 91.6 | ||

| 24 | 76.8 | ||

| 48 | 59.5 | ||

| 10.0 | 0 | 100.0 | 0.150 |

| 8 | 30.1 | ||

| 24 | 4.9 | ||

| 48 | <0.1 |

Note: Data are illustrative and intended for conceptual understanding.

The hypothetical data in Table 1 suggest that 2,3-Diaminobenzamide is most stable in the acidic range (around pH 4) and degrades rapidly in alkaline conditions (pH 10), which is consistent with the known mechanisms of amide hydrolysis.

Conclusions and Practical Recommendations

The stability of this compound is critically dependent on pH. The primary degradation pathway is the hydrolysis of the amide bond, a reaction that is significantly accelerated by both acidic and, more profoundly, alkaline conditions. Oxidation of the aromatic amine groups represents a secondary but important degradation route.

Key Recommendations for Professionals:

-

Storage: Solid this compound should be stored in a cool, dry, dark place, protected from moisture. For solutions, short-term storage should be at refrigerated temperatures (2-8°C) in a buffered solution at its pH of maximum stability (experimentally determined, but likely in the weakly acidic range of pH 4-5).

-

Formulation: When using this compound as an intermediate or in a final formulation, the pH of the system must be carefully controlled. Buffering the formulation to the optimal stability pH is essential to minimize degradation and ensure shelf-life.

-

Analytical Method Development: When analyzing samples containing 2,3-Diaminobenzamide, it is crucial to use a validated, stability-indicating method. The pH of the mobile phase and diluents should be considered to prevent on-column or in-vial degradation during analysis.

-

Process Control: During synthesis and purification steps, exposure to strongly acidic or alkaline conditions should be minimized in duration and temperature to prevent the formation of hydrolysis-related impurities.

By understanding the chemical vulnerabilities of this compound and implementing the systematic evaluation framework described, researchers and developers can ensure the integrity of their work and the quality of the resulting products.

References

-

International Journal of Scientific Development and Research (IJSDR). (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

-

Estiu, G., & Merz, K. M. (2007). The Hydrolysis of Amides and the Proficiency of Amidohydrolases. The Burden Borne by Kw. The Journal of Physical Chemistry B, 111(23), 6507-6519. DOI: 10.1021/jp0677086. Retrieved from [Link]

-

Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, CHROMATOGRAPHY ONLINE-11-01-2023, 41(11), 484-487. Retrieved from [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Chandrashekar, J., & Silverman, S. K. (2014). DNA-Catalyzed Amide Hydrolysis. Angewandte Chemie International Edition, 53(32), 8373-8377. Retrieved from [Link]

-

Lönnberg, H., et al. (1993). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the Chemical Society, Perkin Transactions 2, (11), 2299-2305. Retrieved from [Link]

-

Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]

-

Reuhs, B. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Chemistry Central Journal, 14(1), 1-13. Retrieved from [Link]

-

McCarthy, C., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release, 233, 123-134. Retrieved from [Link]

-

Baertschi, S. W., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(9), 2842-2857. Retrieved from [Link]

-

Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of Pharmaceutical and Biomedical Analysis, 158, 276-285. Retrieved from [Link]

-

Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048. Retrieved from [Link]

-

Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205. Retrieved from [Link]

-

Reuhs, B. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 14(1), 1-13. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of amides and the proficiency of amidohydrolases. The burden borne by kw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. kinampark.com [kinampark.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2,3-Diaminobenzamide Dihydrochloride in the Synthesis of PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring DNA damage response deficiencies. The chemical architecture of these inhibitors is crucial to their efficacy, and the benzamide moiety is a recurring pharmacophore that plays a key role in binding to the PARP enzyme. This in-depth technical guide focuses on 2,3-diaminobenzamide dihydrochloride, a key precursor in the synthesis of a variety of PARP inhibitors. We will explore its chemical properties, its strategic application in the construction of diverse heterocyclic scaffolds central to PARP inhibitor activity, and provide detailed synthetic protocols. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this critical building block in the discovery and development of next-generation PARP inhibitors.

Introduction: The Rise of PARP Inhibitors and the Significance of the Benzamide Core

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes integral to DNA repair mechanisms.[1] In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[1] This has led to the successful development and FDA approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers.[1]

A common structural feature among many of these potent inhibitors is the benzamide group. This functional group is crucial for the inhibitor's interaction with the nicotinamide binding pocket of the PARP enzyme, effectively blocking its catalytic activity. The strategic placement of substituents on the benzamide ring system is a key aspect of designing potent and selective PARP inhibitors.

2,3-Diaminobenzamide, as a substituted ortho-phenylenediamine, provides a versatile platform for the construction of various heterocyclic systems that are fused to the core benzamide structure. This guide will delve into the practical applications of its dihydrochloride salt, a more stable and readily available form of the reagent.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl₂N₃O | PubChem |

| Molecular Weight | 224.09 g/mol | PubChem |

| Appearance | Solid | - |

| Solubility | Soluble in water and polar organic solvents like DMSO. | [2] |

| Stability | The dihydrochloride salt offers enhanced stability compared to the free base. | - |

Synthetic Pathways to PARP Inhibitor Cores from this compound

The primary utility of 2,3-diaminobenzamide in PARP inhibitor synthesis lies in its ability to undergo cyclocondensation reactions with various electrophilic partners to form key heterocyclic scaffolds. The two adjacent amino groups on the benzene ring are poised for the formation of five- or six-membered rings, leading to benzimidazoles and quinoxalines, respectively. These heterocycles form the core of many potent PARP inhibitors.

Synthesis of Benzimidazole-4-carboxamides

The benzimidazole scaffold is a prominent feature in several developmental and patented PARP inhibitors. The reaction of 2,3-diaminobenzamide with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole ring.

Conceptual Workflow for Benzimidazole-4-carboxamide Synthesis:

Caption: General workflow for synthesizing benzimidazole-based PARP inhibitors.

Experimental Protocol: General Procedure for the Synthesis of Benzimidazole-4-carboxamides

This protocol is a generalized procedure based on established methods for benzimidazole synthesis from ortho-phenylenediamines.[3][4]

-

Amide Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of pyridine and dimethylformamide (DMF), is added 1,1'-carbonyldiimidazole (CDI) (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. Subsequently, the desired carboxylic acid (1.0 eq) is added, and the reaction is stirred until completion (monitored by TLC or LC-MS).[5]

-

Cyclization: The intermediate amide is then subjected to cyclization by refluxing in glacial acetic acid.[5] The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired benzimidazole-4-carboxamide.

Expected Characterization Data:

-

¹H NMR: Will show characteristic peaks for the benzimidazole protons and the protons of the carboxamide and the appended R-group.

-

¹³C NMR: Will confirm the presence of the benzimidazole core and the carboxamide carbonyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak will correspond to the expected molecular weight of the synthesized compound.

Synthesis of Quinoxaline-5-carboxamides

The quinoxaline ring system is another important heterocyclic core found in potent PARP inhibitors. This scaffold is typically formed through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Conceptual Workflow for Quinoxaline-5-carboxamide Synthesis:

Caption: General workflow for synthesizing quinoxaline-based PARP inhibitors.

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline-5-carboxamides

This protocol is adapted from general procedures for quinoxaline synthesis.[2][6]

-

Condensation Reaction: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water. A 1,2-dicarbonyl compound, for example, a 40% aqueous solution of glyoxal (1.1 eq), is added to the solution.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the reaction mixture may precipitate the product. The solid can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pure quinoxaline-5-carboxamide.

Expected Characterization Data:

-

¹H NMR: Will display signals corresponding to the protons on the quinoxaline ring system and the carboxamide proton.

-

¹³C NMR: Will show the characteristic carbon signals of the quinoxaline core.

-

MS: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.

Data Summary: Representative Yields of PARP Inhibitor Scaffolds

The following table provides an overview of typical yields for the synthesis of benzimidazole and quinoxaline scaffolds from ortho-phenylenediamines, which are indicative of the expected outcomes when using 2,3-diaminobenzamide.

| Scaffold | Reactant | Catalyst/Conditions | Typical Yield (%) | Reference |

| Benzimidazole | Aldehydes | Cu(OH)₂ / Methanol / Room Temp | Good | [3] |

| Benzimidazole | Carboxylic Acids | NH₄Cl / Ethanol / 80-90°C | 72-90 | [3] |

| Quinoxaline | 1,2-Diketones | Ethanol or Acetic Acid | High | [2] |

| Quinoxaline | Glyoxal | Ethanol/Water / Room Temp | - | [7] |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of PARP inhibitors. Its ability to readily form key heterocyclic cores such as benzimidazoles and quinoxalines makes it a cornerstone in the medicinal chemist's toolbox for developing novel anticancer agents. The synthetic routes outlined in this guide provide a solid foundation for researchers to design and synthesize new generations of PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate mechanisms of DNA repair and cancer biology deepens, the strategic use of precursors like 2,3-diaminobenzamide will continue to be instrumental in the fight against cancer.

References

- Abdullah, M. I., et al. (2018). Design, synthesis and biological evaluation of novel benzimidazole derivatives as dual inhibitors of PARP-1 and DHODH. Bioorganic & Medicinal Chemistry, 26(15), 4447-4458.

- Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.

- López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 121-131.

- Kumar, A., et al. (2015). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Letters in Drug Design & Discovery, 12(1), 55-65.

- Shaikh, A. A., & Gacche, R. N. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. RSC Advances, 13(48), 33626-33653.

- El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(57), 36143-36165.

- Recent achievements in the synthesis of benzimidazole deriv

- Rawat, A., et al. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Chemistry, 2016, 1-13.

- Krasnov, V. P., et al. (2022).

- Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. (2021). Chemistry of Heterocyclic Compounds.

- Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. (1998). Journal of Medicinal Chemistry.

- Recent achievements in the synthesis of benzimidazole deriv

- Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer. (2020). Bioorganic Chemistry.

- Reaction of glyoxal at the ortho position of phenols. Synthesis of 5a,10b-dihydrobenzofuro[2,3-b]benzofurans and 2-(3-benzofuranyl)phenols. (1970). The Journal of Organic Chemistry.

- Haddad, G., et al. (2020). PARP Inhibitors: A Tsunami of Indications in Different Malignancies. Pharmacogenomics, 21(3), 221-230.

- Campillo, N., et al. (2017). Glyoxal and methylglyoxal determination in urine by surfactant-assisted dispersive liquid-liquid microextraction and LC. Bioanalysis, 9(4), 369-379.

Sources

- 1. PARP inhibitors: a tsunami of indications in different malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Diaminobenzamide Dihydrochloride: From Synthesis to its Role in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Diaminobenzamide Dihydrochloride, a key chemical intermediate and research tool. The document delves into the compound's historical context within the broader landscape of benzamide derivatives and their applications, details a robust and reproducible synthetic pathway, and explores its contemporary significance in scientific research, particularly in the development of targeted therapeutics. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of clinically significant drugs and biological probes. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a variety of protein targets. Within this broad class of compounds, aminobenzamides have garnered particular attention for their diverse biological activities.

While much of the early focus in the field of Poly(ADP-ribose) polymerase (PARP) inhibition centered on 3-aminobenzamide as a pioneering compound, the isomeric 2,3-diaminobenzamide has emerged as a valuable synthon and a subject of interest in its own right. This guide will focus specifically on the dihydrochloride salt of 2,3-diaminobenzamide, providing a detailed examination of its synthesis, properties, and applications.

Historical Context and Discovery

The exploration of benzamides as modulators of biological processes has a rich history. Early investigations in the 1970s and 1980s identified nicotinamide and its structural analogs, including simple benzamides, as inhibitors of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). These initial studies, while groundbreaking, were characterized by compounds with low potency and specificity. The focus of this early research was often on 3-aminobenzamide, which became a widely used tool to study the role of PARP in DNA repair and other cellular processes.

The specific discovery and initial synthesis of 2,3-Diaminobenzamide are less prominently documented in the context of PARP inhibition. Its primary value has historically been as a chemical intermediate, providing a versatile scaffold for the synthesis of more complex heterocyclic systems and derivatized molecules. The presence of two adjacent amino groups and a carboxamide moiety allows for a variety of chemical transformations, making it a valuable building block for combinatorial chemistry and targeted drug design. While not a celebrated early PARP inhibitor itself, its structural motifs are relevant to the design of modern, more potent inhibitors of this enzyme class.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-dinitrobenzoic acid. This method, detailed below, involves the formation of the corresponding dinitrobenzamide, followed by a catalytic hydrogenation to yield the final product.

Overall Synthetic Scheme

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2,3-Dinitrobenzamide

This initial step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dinitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Removal of Excess Reagent: Allow the reaction mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 2,3-dinitrobenzoyl chloride in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).

-

Reaction with Ammonia: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,3-dinitrobenzamide.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the two nitro groups to amines is achieved through catalytic hydrogenation. The dihydrochloride salt is formed in situ or during workup.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dinitrobenzamide (1 equivalent) in ethanol.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid (2 equivalents) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the reaction mixture.

-